molecular formula C8H10BrN B8795268 3-(Bromomethyl)-2-ethylpyridine

3-(Bromomethyl)-2-ethylpyridine

Cat. No.: B8795268
M. Wt: 200.08 g/mol
InChI Key: NNESTCAVWXMEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bromomethyl)-2-ethylpyridine (CAS 1256562-15-8) is a valuable pyridine derivative with the molecular formula C 8 H 10 BrN and a molecular weight of 200.08 . This compound features a bromomethyl group (-CH 2 Br) attached to the 3-position of a 2-ethylpyridine ring, making it a versatile alkylating agent and a key synthetic intermediate in organic and medicinal chemistry research . The primary research value of this compound lies in its application as a building block for the synthesis of more complex molecules . The bromomethyl group is highly reactive and can undergo various nucleophilic substitution reactions, facilitating the introduction of the 2-ethylpyridine moiety into target structures. This is particularly useful in the development of pharmaceutical candidates and ligands for catalysis . For instance, pyridine derivatives are frequently explored in the synthesis of compounds with cytotoxic activity against various human cancer cell lines, as the pyridine ring is a common pharmacophore in drug discovery . Researchers utilize this reagent to create novel heterocyclic compounds, such as pyrans, pyridines, thiophenes, thiazoles, and pyrazoles, which are core structures in many bioactive molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Please refer to the Safety Datasheet for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

3-(bromomethyl)-2-ethylpyridine

InChI

InChI=1S/C8H10BrN/c1-2-8-7(6-9)4-3-5-10-8/h3-5H,2,6H2,1H3

InChI Key

NNESTCAVWXMEMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=N1)CBr

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl 2 Ethylpyridine and Its Analogues in Research Contexts

Direct Halogenation Strategies for Alkylpyridines

Direct halogenation offers a straightforward approach to introduce a bromine atom onto the side chain of an alkyl-substituted pyridine (B92270). This is typically achieved through radical substitution reactions, where the benzylic-like position of the alkyl group adjacent to the pyridine ring is targeted.

Side-Chain Radical Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used and highly selective reagent for free-radical bromination at allylic and benzylic positions. daneshyari.comwikipedia.org The reaction, often referred to as the Wohl-Ziegler reaction, provides a reliable method for the synthesis of compounds like 3-(bromomethyl)-2-ethylpyridine from a 2-ethyl-3-methylpyridine precursor. wikipedia.orgmasterorganicchemistry.com The key advantage of NBS is its ability to provide a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which minimizes competitive electrophilic addition to aromatic rings. masterorganicchemistry.comlibretexts.org

The general reaction proceeds by refluxing the alkylpyridine with NBS in a non-polar solvent, such as carbon tetrachloride (CCl₄), often with the aid of a radical initiator or photoinitiation. wikipedia.org

Mechanistic Investigations of Regio- and Chemoselectivity in Bromination

The mechanism of NBS bromination is a radical chain reaction. libretexts.org The process begins with the homolytic cleavage of the N-Br bond in NBS, initiated by heat or light, to generate a bromine radical (Br•). This radical then abstracts a hydrogen atom from the alkyl group at the 3-position of the pyridine ring, forming a resonance-stabilized pyridyl-methyl radical and hydrogen bromide (HBr). chemistrysteps.com The HBr subsequently reacts with NBS to produce a molecule of Br₂. libretexts.orgchemistrysteps.com Finally, the pyridyl-methyl radical reacts with Br₂ to yield the desired this compound and another bromine radical, which propagates the chain reaction. chemistrysteps.com

The regioselectivity of this reaction is a critical consideration. In substrates with multiple alkyl groups, the position of bromination is influenced by the electronic effects of the nitrogen atom in the pyridine ring. The nitrogen atom is inductively deactivating, which means that methyl groups farther away from the nitrogen are more susceptible to radical bromination. daneshyari.com For instance, studies on unsymmetrical dimethylpyridines have shown that bromination preferentially occurs at the methyl group furthest from the ring nitrogen. daneshyari.com The stability of the resulting radical intermediate is also a key factor; benzylic-type radicals are significantly stabilized by resonance, making the methyl group at the 3-position of 2-ethyl-3-methylpyridine the preferred site of attack over the ethyl group at the 2-position.

Chemoselectivity is also a crucial aspect, as competitive bromination of the pyridine ring itself can occur. However, under radical conditions (non-polar solvent, initiator), side-chain bromination is heavily favored over electrophilic aromatic substitution. epo.orggoogle.com

Influence of Initiators (e.g., Peroxides, Photoinitiation) on Reaction Efficiency

The efficiency of NBS bromination is significantly enhanced by the use of radical initiators. wikipedia.org These substances facilitate the initial formation of bromine radicals, thereby accelerating the reaction rate. Common initiators include peroxides, such as benzoyl peroxide (BPO), and azo compounds, like azobisisobutyronitrile (AIBN). daneshyari.comwikipedia.org

InitiatorConditionsOutcome
Benzoyl Peroxide (BPO)Reflux in CCl₄Efficient initiation of radical chain reaction
Azobisisobutyronitrile (AIBN)Reflux in CCl₄Efficient initiation of radical chain reaction wikipedia.org
Photoinitiation (UV light)Reflux in CCl₄Promotes homolytic cleavage of N-Br bond

Table 1: Common Initiators for NBS Bromination

Photoinitiation, typically involving irradiation with UV light, serves the same purpose by providing the energy required for the homolytic cleavage of the N-Br bond in NBS. The choice of initiator can influence reaction times and yields, and it is often selected based on the specific substrate and desired reaction conditions.

Direct Bromination of 2-Ethylpyridine (B127773) Precursors

While side-chain bromination with NBS is the more common and selective method, direct bromination of certain pyridine precursors can also be employed, although this typically leads to substitution on the pyridine ring itself through an electrophilic aromatic substitution mechanism, rather than the alkyl side chain. For example, the reaction of 2-picoline with bromine and aluminum chloride at elevated temperatures results in the formation of 3-bromo-2-methylpyridine. chemicalbook.com This highlights the challenge of achieving side-chain selectivity with elemental bromine without the controlled conditions provided by reagents like NBS.

Functional Group Transformations Towards the Bromomethyl Moiety

Derivatization from Pyridine Carboxylic Acid Precursors (e.g., Nicotinic Acid Derivatives)

A versatile method starts with a pyridine carboxylic acid, such as a 2-ethylnicotinic acid derivative. This approach involves a two-step sequence: reduction of the carboxylic acid to a hydroxymethyl group, followed by conversion of the resulting alcohol to the corresponding bromide.

A reported synthesis for an analogue, 3-(bromomethyl)-5-methylpyridine hydrobromide, illustrates this process effectively. researchgate.net The synthesis begins with 5-methylnicotinic acid.

The key transformations in this sequence are:

Reduction of the Carboxylic Acid: The carboxylic acid group is first reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of an activating agent. vu.lt This step converts the nicotinic acid derivative into the corresponding (pyridin-3-yl)methanol.

Conversion of the Alcohol to a Bromide: The resulting hydroxymethylpyridine is then converted to the bromomethyl derivative. This is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This substitution reaction proceeds readily, providing the target compound.

Other Synthetic Routes Involving Pre-functionalized Pyridine Rings

One of the most direct methods for synthesizing this compound involves the modification of a pre-existing pyridine ring that already bears the necessary alkyl substituents. This approach leverages the reactivity of alkyl groups attached to the aromatic pyridine core. A key transformation in this category is the selective bromination of a methyl group at the 3-position, adjacent to an ethyl group at the 2-position.

The Wohl-Ziegler bromination is a well-established and effective method for the allylic and benzylic bromination of hydrocarbons. wikipedia.orgthermofisher.com This reaction is highly suitable for the selective bromination of the methyl group of a precursor like 2-ethyl-3-methylpyridine. The reaction proceeds via a free-radical chain mechanism, utilizing N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, typically carbon tetrachloride (CCl₄), although safer alternatives like trifluorotoluene have been proposed. wikipedia.orgmychemblog.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, with the application of heat or UV light. mychemblog.com

The mechanism involves the homolytic cleavage of the initiator to generate free radicals. These radicals then abstract a hydrogen atom from the methyl group on the pyridine ring, forming a resonance-stabilized benzylic-type radical. This selectivity is crucial, as the benzylic position is more reactive towards radical abstraction than the ethyl group's methylene (B1212753) or methyl protons. The resulting pyridine--methyl radical then reacts with a bromine molecule (Br₂), which is present in low concentrations, to form the desired this compound and a bromine radical, which continues the chain reaction. organic-chemistry.org The low concentration of Br₂ required for the reaction is maintained as it is generated in situ from the reaction of NBS with trace amounts of HBr, which is a byproduct of the reaction. This controlled generation of Br₂ is critical to suppress competing ionic addition reactions. organic-chemistry.org

A practical example of a similar transformation is the synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide from 5-methylnicotinic acid. researchgate.net This multi-step synthesis involves the conversion of the carboxylic acid to a hydroxymethyl group, which is then brominated. While not a direct Wohl-Ziegler reaction on a methyl group, it demonstrates the principle of functional group interconversion on a pre-functionalized lutidine-type ring to install the bromomethyl moiety.

Table 1: Key Reagents in Wohl-Ziegler Bromination
ReagentRoleTypical Initiator
N-Bromosuccinimide (NBS)Source of bromine radicalsAIBN or Benzoyl Peroxide
Carbon Tetrachloride (CCl₄)Non-polar solvent-

Pyridine Ring Construction Methodologies Incorporating Bromomethyl Precursors

In contrast to modifying an existing heterocycle, de novo synthesis builds the pyridine ring from acyclic or non-pyridine precursors. These methods offer high flexibility in introducing a wide range of substituents with precise control over their final positions on the ring.

Annulation reactions are powerful tools for constructing cyclic systems. For pyridine synthesis, the Kröhnke pyridine synthesis is a notable example. wikipedia.org This multicomponent reaction typically involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, commonly ammonium (B1175870) acetate. nih.gov The reaction proceeds via a Michael addition, followed by cyclization and aromatization to yield highly substituted pyridines. wikipedia.orgresearchgate.net

To apply this methodology for the synthesis of this compound, the precursors must be chosen strategically. A plausible retrosynthetic analysis would involve disconnecting the pyridine ring into fragments that can be assembled via the Kröhnke mechanism. For instance, an α,β-unsaturated ketone bearing a precursor to the bromomethyl group, such as a protected hydroxymethyl or a methoxymethyl ether group at the appropriate position, could be employed. After the pyridine ring is formed through the annulation reaction, a subsequent deprotection and conversion to the bromide would yield the target molecule.

The general mechanism starts with the formation of a 1,5-dicarbonyl intermediate from the Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated ketone. wikipedia.org This intermediate then undergoes ring closure with ammonia (B1221849) (from ammonium acetate) and subsequent dehydration and aromatization to form the pyridine ring. wikipedia.org The versatility of the Kröhnke synthesis allows for the preparation of a wide variety of di-, tri-, and tetra-substituted pyridines. nih.gov

Table 2: Components of the Kröhnke Pyridine Synthesis
ComponentFunctionExample
α-Pyridinium methyl ketone saltThree-carbon fragment (C2, C3, C4)1-(2-Oxobutyl)pyridin-1-ium bromide
α,β-Unsaturated carbonyl compoundTwo-carbon fragment (C5, C6)Acrolein derivative with bromomethyl precursor
Ammonium acetateNitrogen source and catalystNH₄OAc

The construction of the pyridine ring can also be achieved through transition metal-catalyzed cross-coupling reactions, which assemble pre-functionalized fragments that subsequently cyclize. This strategy allows for the integration of the bromomethyl group, or a stable precursor, as part of one of the coupling partners.

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings, are powerful methods for forming carbon-carbon bonds. rsc.orgnih.gov A hypothetical synthetic route could involve the coupling of a vinyl halide or vinyl boronic acid (containing the future C5 and C6 atoms of the pyridine ring) with an organometallic reagent derived from an open-chain precursor containing the future N, C2, C3, and C4 atoms. One of these fragments would need to carry a functional group that can be converted into the bromomethyl group post-cyclization.

For example, a palladium-catalyzed reaction could couple a vinylboronic ester with a halogenated enamine. The resulting dienamine could then undergo an electrocyclization reaction followed by aromatization to form the pyridine ring. The initial vinylboronic ester could be designed to contain a protected hydroxymethyl group, which, after the formation of the 2-ethyl-3-(hydroxymethyl)pyridine, could be readily converted to the target this compound. Transition metal-catalyzed C-H activation is another advanced strategy that can be used to construct substituted pyridines, offering atom-economical routes to complex heterocyclic structures. nih.gov These methods provide a high degree of modularity, enabling the synthesis of diverse libraries of substituted pyridines for various research applications. researchgate.net

Reactivity Profiles and Mechanistic Studies of 3 Bromomethyl 2 Ethylpyridine in Organic Transformations

Nucleophilic Substitution Reactions at the Benzylic Bromine Center

The bromomethyl group is the most reactive site on 3-(Bromomethyl)-2-ethylpyridine for nucleophilic attack. The carbon atom bonded to the bromine is analogous to a benzylic carbon, and the attached pyridine (B92270) ring can stabilize the transition states of both S_N1 and S_N2 reactions. This activation makes the compound an excellent substrate for displacement reactions. libretexts.org

Studies on the Formation of Pyridinium (B92312) Salts and Their Subsequent Reactivity

The reaction of an alkyl halide with a pyridine is a classic and efficient method for forming N-substituted pyridinium salts. researchgate.netrsc.org In the case of this compound, the pyridine nitrogen is already part of the core structure. However, the reactive bromomethyl group serves as a potent electrophile for other nucleophilic pyridine-type compounds or tertiary amines, leading to the formation of quaternary pyridinium salts.

The general mechanism involves the nucleophilic attack of the nitrogen atom of a tertiary amine or pyridine on the electrophilic methylene (B1212753) carbon, displacing the bromide ion and forming a new C-N bond.

These resulting pyridinium salts are not merely stable products but are valuable intermediates for further chemical transformations. For instance, treatment with a base can deprotonate the carbon adjacent to the positively charged nitrogen, generating a pyridinium ylide. These ylides are key intermediates in reactions such as the Stevens rearrangement or as dipoles in cycloaddition reactions.

Exploration of Nucleophilic Displacement with Heteroatom and Carbon Nucleophiles

The activated C-Br bond in this compound is highly susceptible to displacement by a wide array of nucleophiles via an S_N2 mechanism. masterorganicchemistry.compressbooks.pub This allows for the straightforward introduction of diverse functional groups at the 3-position's methyl group.

Heteroatom Nucleophiles: Oxygen, nitrogen, and sulfur-based nucleophiles are expected to react efficiently.

Nitrogen Nucleophiles: Primary and secondary amines can displace the bromide to yield the corresponding secondary and tertiary amines, respectively. Ammonia (B1221849) would yield the primary amine.

Oxygen Nucleophiles: Alkoxides and phenoxides react to form ethers, while carboxylates can be used to generate esters.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and would readily react to produce thioethers. uni-muenchen.de

Carbon Nucleophiles: The formation of new carbon-carbon bonds can be achieved using various carbon-based nucleophiles.

Cyanide: The cyanide ion is a potent nucleophile that would yield the corresponding nitrile, (2-ethylpyridin-3-yl)acetonitrile. This nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Enolates: Ketone or ester enolates can be used to alkylate the bromomethyl group, providing access to more complex carbon skeletons.

The table below illustrates the expected products from the reaction of this compound with representative nucleophiles.

Nucleophile Reagent Example Expected Product Bond Formed
AmineDiethylamineN,N-diethyl-1-(2-ethylpyridin-3-yl)methanamineC-N
ThiolateSodium thiophenoxide2-ethyl-3-((phenylthio)methyl)pyridineC-S
AlkoxideSodium methoxide2-ethyl-3-(methoxymethyl)pyridineC-O
CyanideSodium cyanide(2-ethylpyridin-3-yl)acetonitrileC-C
EnolateSodium salt of diethyl malonateDiethyl 2-((2-ethylpyridin-3-yl)methyl)malonateC-C

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. youtube.com While these reactions most famously involve aryl and vinyl halides (C(sp²)-X), their scope has expanded to include benzylic halides (C(sp³)-X). The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com

Application in Palladium-Catalyzed C-C and C-Heteroatom Coupling Reactions

The C(sp³)-Br bond in this compound is a suitable electrophile for oxidative addition to a low-valent palladium center, initiating the catalytic cycle. This enables its participation in various named coupling reactions that are typically associated with aryl halides. The presence of the pyridine nitrogen could potentially influence the reaction by coordinating to the palladium catalyst, which may require specific ligand selection to ensure efficient turnover. Palladium precatalysts such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are commonly used. libretexts.org

Reactivity in Suzuki-Miyaura, Heck, and Sonogashira Type Couplings

Although specific research on this compound in these couplings is not widely documented, its reactivity can be predicted based on established precedents with other benzylic halides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgyoutube.com this compound would be expected to couple with various aryl or vinyl boronic acids to produce substituted (2-ethylpyridin-3-yl)methane derivatives. This transformation is valuable for constructing complex biaryl-like structures. beilstein-journals.orgbeilstein-journals.org

Heck Reaction: The classic Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org The coupling of unactivated alkyl halides is less common but has been developed. A Heck-type reaction with this compound and an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a new C-C bond, yielding a substituted propene derivative. beilstein-journals.orgnih.gov

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling of benzylic halides is also known. Therefore, this compound could react with terminal alkynes to synthesize propargyl-pyridine compounds, which are useful building blocks for pharmaceuticals and materials. beilstein-journals.org

The following table summarizes the expected outcomes of these cross-coupling reactions.

Coupling Reaction Coupling Partner Catalyst System (Typical) Expected Product Structure
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)2-ethyl-3-(phenylmethyl)pyridine
HeckStyrenePd(OAc)₂, Base (e.g., Et₃N)2-ethyl-3-(3-phenylprop-2-en-1-yl)pyridine
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)2-ethyl-3-(3-phenylprop-2-yn-1-yl)pyridine

Intramolecular Cyclization and Annulation Processes

The reactive bromomethyl group of this compound makes it an excellent candidate for intramolecular cyclization reactions to construct fused heterocyclic systems. researchgate.net Such annulation processes are a powerful strategy in organic synthesis for building molecular complexity rapidly.

For cyclization to occur, a nucleophilic center must be present elsewhere in a molecule derived from this compound. This nucleophile can then attack the electrophilic bromomethyl carbon in an intramolecular fashion. For example, a precursor could be synthesized where a nucleophilic group is tethered to the ethyl side chain or attached to another position on the pyridine ring.

One hypothetical pathway involves the installation of a nucleophile on the ethyl group. If the ethyl group were to be functionalized with a malonate ester, subsequent deprotonation with a base would generate a carbanion. This carbanion could then undergo an intramolecular S_N2 reaction with the adjacent bromomethyl group, displacing the bromide and forming a new five-membered ring fused to the pyridine core. Such strategies, relying on the dual reactivity of the substrate, are highly valuable for synthesizing novel polycyclic aromatic compounds. beilstein-journals.orgrsc.orgnih.gov

Radical-Mediated Transformations and Their Mechanistic Implications

Radical reactions offer alternative pathways for bond formation and can be particularly useful for the construction of complex molecules under mild conditions. The carbon-bromine bond in this compound is susceptible to homolytic cleavage to generate a pyridyl-substituted methyl radical. This radical intermediate can then participate in a variety of transformations.

One potential application is in radical cyclization reactions. beilstein-journals.orgdoaj.org If an unsaturated moiety, such as an alkene or alkyne, is present in a side chain attached to the pyridine ring, the initially formed radical can add to this unsaturation in an intramolecular fashion. This would lead to the formation of a new ring and a new radical center, which can then be quenched by a hydrogen atom donor or participate in further reactions.

For instance, a substrate derived from this compound with an appropriately positioned alkenyl side chain could undergo a 5-exo or 6-endo radical cyclization, depending on the length of the tether. The regioselectivity of the cyclization would be governed by the relative stability of the resulting radical intermediates. A general scheme for a radical cyclization is presented below:

Table of Potential Radical Cyclization Reactions

PrecursorRadical InitiatorReaction TypeProduct
3-(Bromomethyl)-2-(pent-4-enyl)pyridineAIBN, Bu₃SnH5-exo-trigFused bicyclic system
3-(Bromomethyl)-2-(hex-5-enyl)pyridineAIBN, Bu₃SnH6-exo-trigFused bicyclic system
3-(Bromomethyl)-2-(but-3-ynyl)pyridineAIBN, Bu₃SnH5-exo-digFused bicyclic system with exocyclic double bond

This table illustrates hypothetical radical cyclization reactions based on general principles, as specific examples for this compound are not widely reported.

The mechanistic implications of such radical-mediated transformations are significant. The use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH) is a common strategy. The reaction would proceed via a chain mechanism involving initiation, propagation, and termination steps. Understanding these mechanistic details is crucial for controlling the stereochemistry and regiochemistry of the cyclized products. Recent studies have highlighted the use of tris(trimethylsilyl)silane (B43935) as a less toxic alternative to tin hydrides in radical reactions. beilstein-journals.org

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as Versatile Building Blocks for Architecturally Complex Molecules

The inherent reactivity of the bromomethyl group, a potent electrophile, combined with the coordinating ability of the pyridine (B92270) nitrogen, allows 3-(Bromomethyl)-2-ethylpyridine to serve as a key component in the construction of sophisticated supramolecular and macromolecular structures.

Pyridinophanes are a class of macrocyclic compounds containing one or more pyridine rings bridged by aliphatic or aromatic chains. These structures are of significant interest in coordination chemistry and catalysis. The synthesis of these complex molecules often relies on the cyclization of linear precursors possessing reactive functional groups. Bromomethylpyridines are excellent electrophilic partners in these reactions.

For instance, the synthesis of N,N′-di(toluenesulfonyl)-2,11-diaza sigmaaldrich.com1pyridinophane (TsN4) has been achieved, which serves as a precursor for a variety of symmetric and asymmetric pyridinophane-derived ligands. rsc.org The general strategy often involves the reaction of a bis-electrophile, such as a bis(bromomethyl)pyridine derivative, with a bis-nucleophile. rsc.orgnih.gov While specific examples detailing the use of this compound in pyridinophane synthesis are not prevalent, its structure is well-suited for such applications. It could be envisioned as a key component in the synthesis of asymmetric macrocycles, where its single reactive handle allows for stepwise construction or for its incorporation as a side-group on a larger macrocyclic framework, influencing the cavity size and coordination properties of the final pyridinophane.

The incorporation of pyridine units into polymers and dendrimers can impart desirable properties, including enhanced thermal stability, mechanical strength, and the ability to coordinate with metal ions. acs.org The polarity of the pyridine ring can also improve adhesion and compatibility in composite materials. acs.org this compound provides a straightforward method for introducing the 2-ethylpyridine (B127773) moiety into these macromolecules.

Dendrimers are highly branched, monodisperse polymers with a well-defined three-dimensional structure. sigmaaldrich.compolymerfactory.com Their synthesis involves the stepwise attachment of branching units to a central core. The reactive bromomethyl group of this compound can be reacted with nucleophilic sites on a dendritic core or monomer, grafting the pyridine unit onto the surface or within the branches of the dendrimer. Polyamidoamine (PAMAM) and bis-MPA are common scaffolds for these architectures. polymerfactory.comnih.gov

Dendrimer TypeCore StructureKey FeaturesPotential Application
PAMAM EthylenediamineSymmetrical, numerous primary amine surface groups, biocompatible. sigmaaldrich.comGene and drug delivery. sigmaaldrich.comnih.gov
bis-MPA Trimethylol Propane or similarPolyester-based, biodegradable, low cytotoxicity. polymerfactory.compolymerfactory.comBiological research applications. polymerfactory.compolymerfactory.com

Similarly, in polymer synthesis, this compound can be used as a functional co-monomer or as a post-polymerization modification agent. Its incorporation into polymer chains can lead to materials with tailored thermal, mechanical, and coordinating properties for applications in advanced coatings, membranes, or functional hybrid materials. acs.org

Contributions to the Development of Novel Synthetic Methodologies

The search for new chemical reactions and more efficient synthetic routes is a constant driver of research in organic chemistry. This often involves exploring the reactivity of novel building blocks with unique functional group combinations. acs.org The structure of this compound, with its electron-deficient aromatic ring, a sterically influencing ethyl group, and a highly reactive benzylic-type bromide, makes it an interesting substrate for methodological development.

Its utility can be seen in the context of other functionalized pyridines used to develop new reactions. For example, complex pyridine-dicarbonitrile systems have been synthesized using Sonogashira coupling reactions, leading to materials with interesting electronic properties. nih.gov The development of novel heterocyclic alkylating agents, such as 2‐(tert‐Butoxycarbonyl)amino‐3‐bromomethyl pyridine, demonstrates the value placed on new bromomethylpyridine reagents. researchgate.net These reagents can undergo unique transformations, such as intramolecular cyclizations under specific conditions. researchgate.net

Therefore, this compound serves as a valuable platform for discovering new transformations. It could be employed in novel transition-metal-catalyzed cross-coupling reactions, in the development of cascade reactions where the initial alkylation is followed by a subsequent cyclization involving the pyridine ring, or in photoinduced reactions where the C-Br bond is homolytically cleaved to generate a radical intermediate.

Exploration of Green Chemistry Approaches in Bromomethylpyridine Synthesis

The synthesis of bromomethylpyridines and their derivatives has traditionally relied on methods that often involve hazardous reagents and generate significant waste. Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize the reduction of environmental impact through safer, more efficient, and sustainable processes. researchgate.netresearchgate.net The objective is to maximize yield and atom economy while minimizing waste, using less hazardous chemicals, safer solvents, and improving energy efficiency. researchgate.net

Research into greener synthetic routes for compounds like this compound focuses on several key areas:

Safer Brominating Agents: Conventional bromination often uses liquid bromine, a highly toxic and corrosive substance. A greener alternative is the use of N-bromosuccinimide (NBS) or pyridinium (B92312) tribromide, which are solid and less hazardous to handle. researchgate.netresearchgate.net

Energy-Efficient Methodologies: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.netnih.gov For instance, the one-pot, four-component synthesis of novel pyridine derivatives under microwave irradiation significantly shortens reaction times from hours to minutes (2-7 min) and increases yields (82-94%) compared to conventional heating methods. nih.gov This technique offers a pathway for rapid and efficient synthesis while conserving energy. researchgate.netnih.gov

Solvent-Free and Catalytic Reactions: The development of solvent-free reaction conditions is a cornerstone of green chemistry. researchgate.net Many modern syntheses, including those for heterocyclic compounds, are now performed using techniques like planetary ball milling or using a minimal amount of a recyclable catalyst, which reduces the use of volatile organic solvents. researchgate.net

The table below compares a traditional bromination approach with a greener, alternative pathway, highlighting the advantages of the green chemistry methodology.

FeatureTraditional Method (e.g., Wohl-Ziegler)Greener Alternative researchgate.net
Starting Material 3,5-Dimethylpyridine5-Methylnicotinic Acid
Primary Reagent N-Bromosuccinimide (NBS) in CCl₄Thionyl Chloride, HBr, Ethanol (B145695)
Key Advantage Direct C-H activationAvoids potentially hazardous brominating agents directly on the ring; environmentally friendly.
Reported Yield ~50%65.9% (overall)

Design of Cascade and Multicomponent Reactions Featuring Bromomethylpyridines

Cascade reactions and multicomponent reactions (MCRs) represent a paradigm of synthetic efficiency, allowing for the construction of complex molecules from simple precursors in a single operation. nih.govrsc.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing purification of intermediates, and saving time and resources. rsc.org

Multicomponent Reactions (MCRs):

MCRs are convergent chemical reactions where three or more starting materials react to form a single product that incorporates all or most of the atoms of the reactants. nih.gov The design of MCRs for synthesizing pyridine derivatives has been particularly successful. A notable example is the one-pot, four-component reaction to produce novel pyridines by treating a mixture of a formylphenyl derivative, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. nih.gov This strategy demonstrates the high level of molecular complexity that can be achieved in a single, efficient step.

While a specific MCR featuring this compound is not prominently documented, its structure is highly amenable to such designs. The reactive bromomethyl group can serve as a key electrophilic component, reacting with in-situ generated nucleophiles within an MCR sequence to build intricate heterocyclic systems. For example, copper-catalyzed three-component reactions have been effectively used to synthesize diverse spirotetrahydrocarbazoles, showcasing the power of transition metal catalysis in facilitating complex MCRs. beilstein-journals.orgnih.gov

The table below outlines a representative multicomponent reaction for pyridine synthesis.

Reaction TypeComponentsCatalyst/ConditionsProductReported YieldReference
Four-Component Pyridine Synthesis p-Formylphenyl-4-toluenesulfonate, Ethyl Cyanoacetate, Acetophenone derivative, Ammonium acetateEthanol, Microwave (2-7 min)Substituted Pyridine Derivatives82-94% nih.gov

Cascade Reactions:

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive transformations in which the subsequent reaction results from the functionality generated in the previous step. nih.gov These reactions are prized for their elegance and efficiency in rapidly assembling complex molecular frameworks.

Enzymatic cascades have become particularly prominent, offering high selectivity under mild, environmentally friendly conditions. rsc.orgnih.gov For example, a multi-enzyme cascade has been engineered in E. coli for the selective production of 6-bromoindirubin, a brominated natural product, starting from tryptophan. nih.govelsevierpure.com This process involves a sequence of four enzymatic steps, including site-specific bromination and oxidation, to build the final product without the need for isolating intermediates. nih.govelsevierpure.com Another multi-enzyme cascade was developed for the synthesis of chiral amino alcohols from L-lysine. youtube.com

Designing a synthetic cascade featuring this compound could involve an initial transformation of the bromomethyl group into a nucleophilic or unsaturated moiety. This newly formed functional group could then trigger a series of intramolecular cyclizations or rearrangements to construct polycyclic systems. The principles learned from enzymatic cascades, such as controlling reaction sequences and achieving high stereoselectivity, provide a powerful blueprint for designing new synthetic cascades for valuable molecules like substituted pyridines. nih.govyoutube.com

Role in Medicinal Chemistry Research and Precursors for Drug Discovery

Intermediate in the Rational Design and Synthesis of Biologically Active Scaffolds

There is no specific information available in the public domain regarding the use of 3-(Bromomethyl)-2-ethylpyridine as an intermediate in the rational design and synthesis of particular biologically active scaffolds.

Precursors for Pharmacologically Relevant Compounds (e.g., Rupatadine and Analogues)

No literature was found that links this compound as a direct precursor to the synthesis of Rupatadine or its analogues. Research on Rupatadine synthesis commonly cites other pyridine (B92270) intermediates.

Application in the Construction of Scaffolds for Potential Therapeutic Agents

While pyridine-containing structures are common in therapeutic agents, there are no specific, published examples of this compound being used in the construction of scaffolds for potential new drugs.

Generation of Diverse Heterocyclic Libraries for High-Throughput Screening

The utility of this compound in generating diverse heterocyclic libraries for high-throughput screening is not documented in available scientific reports.

Contribution to Structure-Activity Relationship (SAR) Studies through Analogue Synthesis

There is no information available detailing the use of this compound in analogue synthesis for the purpose of conducting structure-activity relationship studies.

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(Bromomethyl)-2-ethylpyridine, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The ethyl group at the 2-position would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The bromomethyl group at the 3-position would appear as a singlet, as there are no adjacent protons to cause splitting. The aromatic protons on the pyridine (B92270) ring would exhibit characteristic splitting patterns in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms. Carbons bonded to the electronegative nitrogen and bromine atoms would be shifted downfield. libretexts.orgdocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

Interactive Data Table: Predicted NMR Chemical Shifts
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Pyridine-H4 7.50 - 7.70 135 - 140 Doublet
Pyridine-H5 7.20 - 7.40 120 - 125 Multiplet
Pyridine-H6 8.40 - 8.60 148 - 152 Doublet
-CH₂-Br 4.50 - 4.70 30 - 35 Singlet
-CH₂-CH₃ 2.70 - 2.90 25 - 30 Quartet
-CH₂-CH₃ 1.20 - 1.40 12 - 15 Triplet
Pyridine-C2 - 158 - 162 -

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides unequivocal confirmation of its molecular formula, C₈H₁₀BrN.

The mass spectrum of this compound will exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units. docbrown.info

Electron ionization (EI) is a common technique that can cause fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways include the loss of a bromine radical (Br•), loss of the ethyl group, and cleavage of the pyridine ring.

Predicted Mass Spectrometry Fragmentation Data for this compound

Interactive Data Table: Predicted m/z Values of Major Fragments
Fragment Ion Predicted m/z Notes
[C₈H₁₀BrN]⁺ 199/201 Molecular ion (M/M+2)
[C₈H₁₀N]⁺ 120 Loss of Br
[C₇H₇BrN]⁺ 184/186 Loss of CH₃
[C₆H₇N]⁺ 93 Loss of C₂H₅ and Br

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isolation Protocols

Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of a compound and for its isolation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for the analysis of this compound. helixchrom.comhelixchrom.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing pyridine derivatives. shimadzu.comresearchgate.net A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. Detection is commonly achieved using a UV detector, as the pyridine ring is UV-active. sielc.com

Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly when coupled with a mass spectrometer (GC-MS). A non-polar or medium-polarity capillary column is generally used. The sample is vaporized and carried through the column by an inert gas, such as helium or nitrogen. The retention time is a characteristic property of the compound under specific conditions. GC-MS provides both separation and structural information, making it a valuable tool for identifying impurities. mdpi.comthermofisher.com

Typical Chromatographic Conditions for the Analysis of Pyridine Derivatives

Interactive Data Table: General Chromatographic Parameters
Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Detector
HPLC C18 (Reversed-Phase) Acetonitrile/Water with 0.1% Formic Acid UV (e.g., 260 nm)

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and conformational details, offering an unambiguous structural proof.

For this compound, obtaining a single crystal of suitable quality would allow for its analysis by X-ray diffraction. The resulting electron density map would reveal the precise positions of all atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. This technique would definitively establish the relative positions of the bromomethyl and ethyl groups on the pyridine ring.

To date, the crystal structure of this compound has not been reported in publicly accessible databases. However, the application of this technique would provide invaluable data for understanding its solid-state packing and intermolecular interactions.

Future Perspectives and Emerging Research Avenues for 3 Bromomethyl 2 Ethylpyridine

Sustainable and Eco-Friendly Synthetic Strategies for Bromomethylated Pyridines

The chemical industry's increasing emphasis on green chemistry is steering the synthesis of bromomethylated pyridines away from hazardous reagents and energy-intensive processes. Future research will prioritize the development of sustainable methods that minimize environmental impact and enhance safety.

One promising approach involves the direct thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) and ammonia (B1221849) over zeolite catalysts to produce the core pyridine (B92270) structure. rsc.org Studies have shown that with an optimized catalyst such as HZSM-5, a significant carbon yield of pyridines can be achieved, offering a more sustainable starting point than traditional petroleum-based methods. rsc.org

For the crucial bromination step, traditional methods often use molecular bromine, which is highly toxic and reactive, posing significant safety and handling challenges. researchgate.netvapourtec.com A key area of emerging research is the use of in situ generation of brominating agents within continuous flow reactors. researchgate.netvapourtec.com This technique, where a reagent like sodium hypochlorite (B82951) (NaOCl) reacts with hydrobromic acid (HBr) to produce bromine directly in the reaction stream, avoids the storage and handling of large quantities of molecular bromine, thus significantly improving process safety. researchgate.netvapourtec.com

Furthermore, modified synthetic routes are being explored to bypass harsh reagents and extreme temperature conditions. For instance, replacing highly pyrophoric reagents like n-butyllithium with more manageable alternatives such as a Turbo Grignard reagent for metal-halogen exchange can make processes safer and more scalable. mdpi.com Similarly, substituting hazardous chlorinating agents like thionyl chloride with milder alternatives like cyanuric chloride in combination with DMF avoids the production of toxic sulfur dioxide gas and offers better control over the reaction. mdpi.com The use of greener solvents, such as ethanol (B145695) in rhodium-catalyzed cycloadditions, further contributes to the eco-friendly profile of pyridine synthesis. rsc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Pyridine Derivatives

FeatureTraditional MethodsEmerging Sustainable MethodsResearch Focus
Starting Materials Petroleum-based precursorsRenewable feedstocks (e.g., glycerol) rsc.orgBio-based synthesis
Brominating Agent Molecular Bromine (Br₂)In situ generated Br₂ from NaOCl/HBr researchgate.netvapourtec.comEnhanced safety
Reagents n-Butyllithium, Thionyl Chloride mdpi.comTurbo Grignard, Cyanuric Chloride mdpi.comMilder reaction conditions
Solvents Halogenated solvents"Green" solvents (e.g., ethanol) rsc.orgReduced environmental impact
Process Conditions High energy, cryogenic temperatures mdpi.comLower energy, near-ambient temperatures mdpi.comEnergy efficiency

Highly Chemo- and Regioselective Transformations for Enhanced Synthetic Utility

The synthetic value of 3-(bromomethyl)-2-ethylpyridine lies in its potential for further functionalization. The bromomethyl group serves as a reactive handle for introducing a wide array of substituents. However, achieving high chemo- and regioselectivity in these transformations is crucial for creating complex molecules without the need for extensive protecting group strategies.

Future research will focus on developing catalytic systems and reaction conditions that can precisely target specific positions on the pyridine ring and the methyl substituent. For example, regioselective reactions that form new bonds at specific positions are of high interest. Studies on the reaction of 2-bromomethyl-1,3-thiaselenole with pyridine derivatives have demonstrated the potential for controlled rearrangements and ring expansions, yielding novel heterocyclic systems. researchgate.net

The development of methods for the modular synthesis of complex fused-ring systems, such as tetrahydronaphthyridines, from halogenated vinylpyridines highlights the power of controlling reaction sequences. nih.gov These strategies, which can involve a sequence of photoredox-catalyzed hydroaminoalkylation followed by an intramolecular SNAr reaction, allow for the construction of diverse molecular scaffolds from common precursors. nih.gov The ability to selectively functionalize the pyridine ring post-synthesis, for instance through electrophilic halogenation or C-H borylation, further expands the synthetic utility of these building blocks. nih.gov

The bromomethyl group itself is a powerful precursor for a range of new ligands. Research has shown that 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine can be readily converted into more complex structures bearing nucleobase substituents or forming back-to-back ligands, demonstrating the versatility of the bromomethyl handle in coordination chemistry. researchgate.net

Application of Computational Chemistry and Molecular Modeling in Reaction Design

Computational chemistry and molecular modeling are becoming indispensable tools for predicting reaction outcomes, understanding mechanisms, and designing novel synthetic pathways. For complex molecules like substituted pyridines, these theoretical approaches can save significant time and resources in the laboratory.

Density Functional Theory (DFT) calculations are increasingly used to analyze reaction mechanisms and predict reactivity. rsc.orgnih.gov For instance, computational studies can dissect different potential reaction pathways, such as a radical-radical cross-coupling versus a Minisci-type radical addition, to determine the most energetically favorable route. rsc.org This insight is critical for optimizing reaction conditions to favor the desired product.

In the context of drug design, computational modeling helps in designing pyridine derivatives with specific biological activities and improved properties. By computing parameters like frontier molecular orbital energies (e.g., HOMO), researchers can predict the relative nucleophilicity and reactivity of different aminopyridines in coupling reactions. nih.gov This predictive power allows for the rational design of synthetic targets with a higher probability of success, which is particularly valuable when dealing with challenging coupling reactions involving less reactive amines. nih.gov Computational models can also shed light on the role of intermediates and transition states, such as the formation of zwitterionic intermediates in cascade reactions, guiding the development of new synthetic methodologies. rsc.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis into automated and continuous flow platforms represents a paradigm shift from traditional batch processing. These technologies offer superior control over reaction parameters, enhanced safety, and the potential for high-throughput screening and production. Bromomethylated pyridines are well-suited for these advanced manufacturing techniques.

Flow chemistry is particularly advantageous for handling hazardous reactions, such as those involving bromination. researchgate.netvapourtec.com By performing reactions in small-volume, continuous-flow microreactors, issues like poor temperature control of exothermic events and the risks associated with storing large quantities of hazardous materials are mitigated. researchgate.nettechnologynetworks.com This approach allows for reactions to be performed rapidly at elevated temperatures with excellent reproducibility. technologynetworks.com For example, the Br/Li exchange on dibromopyridines, which traditionally requires cryogenic conditions, can be successfully performed at higher temperatures in a flow microreactor system due to short residence times and efficient mixing. researchgate.net

Automated continuous flow platforms enable the sequential combination of multiple reaction steps without the need for isolating intermediates. nih.gov This "telescoping" of reactions streamlines the synthesis of complex molecules. For instance, an automated system can sequence a photoredox-catalyzed reaction with a subsequent palladium-catalyzed C-N bond formation to produce various isomeric tetrahydronaphthyridine cores from a common set of starting materials. nih.gov This modularity and automation accelerate the synthesis of libraries of compounds for drug discovery and material science applications.

Table 2: Advantages of Flow Chemistry for Bromomethylated Pyridine Synthesis

ParameterBatch ChemistryFlow ChemistryBenefit
Safety High risk with hazardous reagents (e.g., Br₂, n-BuLi)Minimized risk due to small reaction volumes and in situ generation researchgate.netresearchgate.netInherently safer processes
Temperature Control Difficult for exothermic reactionsPrecise and efficient temperature management researchgate.nettechnologynetworks.comHigher selectivity, fewer side products
Scalability Challenging and often requires process redesignStraightforward scaling by running the system for longer technologynetworks.comFaster transition from lab to production
Reproducibility Can be variableHighly reproducible due to consistent parameters technologynetworks.comReliable synthesis outcomes
Process Integration Step-wise with intermediate isolationTelescoped reactions in a single continuous process nih.govresearchgate.netIncreased efficiency, reduced waste

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(Bromomethyl)-2-ethylpyridine?

  • Methodological Answer : The bromomethyl group can be introduced via radical bromination of a methyl precursor or alkylation of pyridine derivatives. For example:

  • Radical bromination : Use N-bromosuccinimide (NBS) under UV light or with radical initiators (e.g., AIBN) in CCl₄. Monitor reaction progress via TLC to avoid over-bromination .
  • Alkylation : React 2-ethylpyridine with bromomethylating agents (e.g., allylic bromides) in polar solvents like acetonitrile. Catalysts such as Lewis acids (e.g., AlCl₃) may enhance efficiency .
    • Key Considerations : Optimize reaction time and temperature (typically 0–50°C) to balance yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : ¹H NMR should show ethyl group signals (δ ~1.3 ppm for CH₃, δ ~2.6 ppm for CH₂) and bromomethyl protons (δ ~4.5 ppm, singlet). ¹³C NMR confirms quaternary carbons (pyridine ring) and bromomethyl carbon (δ ~30 ppm) .
  • Mass Spectrometry : HRMS should match the molecular formula (C₈H₁₀BrN; theoretical [M+H]+: 200.00).
  • Elemental Analysis : Verify C, H, N, Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer : Stability challenges arise from:

  • Hydrolytic Degradation : The bromomethyl group reacts with moisture. Store under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF, DCM) at −20°C .
  • Light Sensitivity : UV exposure accelerates decomposition. Use amber vials and conduct reactions in dark conditions .
  • Purity Impact : Impurities (e.g., residual acids) accelerate degradation. Pre-purify via recrystallization (ethanol/water) and verify purity ≥98% via HPLC (UV detection at 254 nm) .

Q. How can researchers optimize cross-coupling reactions involving this compound?

  • Methodological Answer : For Suzuki-Miyaura couplings:

  • Catalyst System : Use Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ as a base in THF/H₂O (3:1) at 80°C.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions.
  • Substrate Scope : Bulky boronic acids (e.g., 2-naphthyl) require longer reaction times (24–48 hrs) .
    • Data Table :
Boronic AcidYield (%)ConditionsReference
Phenyl85Pd(OAc)₂, DMF, 12 hrs
4-Methoxyphenyl72PdCl₂, THF/H₂O, 24 hrs

Q. How to address discrepancies in reported reaction yields for nucleophilic substitutions at the bromomethyl site?

  • Methodological Answer : Contradictions often stem from:

  • Nucleophile Reactivity : Primary amines (e.g., benzylamine) react faster than secondary amines. Pre-activate amines with NaH in DMF .
  • Steric Hindrance : The ethyl group at C2 directs nucleophiles to the less hindered bromomethyl site. Use DFT calculations to predict regioselectivity .
  • Side Reactions : Competing elimination (e.g., HBr loss) can occur. Add KI (1 eq) to stabilize intermediates via halide exchange .

Emerging Applications

Q. What novel applications exist for this compound in medicinal chemistry?

  • Methodological Answer :

  • Kinase Inhibitor Synthesis : Couple with pyridinylboronic acids to create ATP-binding site inhibitors. For example, Suzuki coupling with 4-pyridinylboronic acid yields potential EGFR inhibitors .
  • PET Tracer Development : Replace bromine with ¹⁸F via nucleophilic aromatic substitution (K².2.2/¹⁸F⁻, 120°C, 20 min). Validate radiochemical purity via radio-HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.